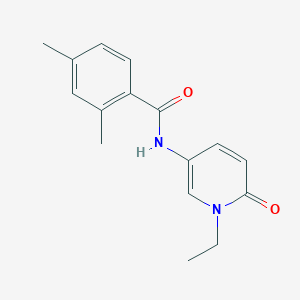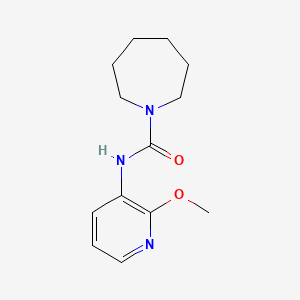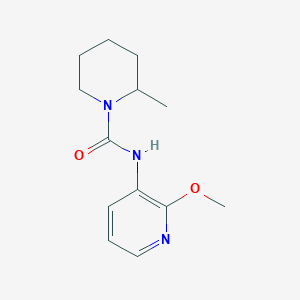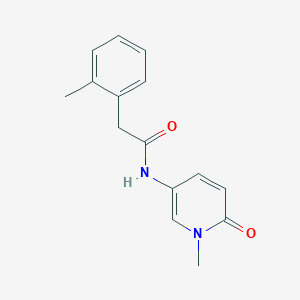
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide, also known as EOPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. EOPB belongs to the class of pyridine derivatives and has been studied for its ability to act as an inhibitor of certain enzymes in the human body.
作用机制
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the brain. This increased activity of acetylcholine has been linked to improved cognitive function and memory retention.
Biochemical and Physiological Effects
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been shown to have a high degree of selectivity for acetylcholinesterase, making it a useful tool for studying the effects of acetylcholine in the brain.
One limitation of N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide is its relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent. Additionally, its ability to cross the blood-brain barrier is limited, which can further reduce its potential as a therapeutic agent.
未来方向
There are several potential future directions for research involving N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer's disease and other cognitive disorders.
Another area of interest is the development of prodrugs of N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide, which could increase its bioavailability and improve its effectiveness as a therapeutic agent. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide, which could lead to the development of new treatments for a range of diseases and disorders.
合成方法
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3-acetylpyridine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide.
科学研究应用
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention.
属性
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-18-10-13(6-8-15(18)19)17-16(20)14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAAJQHGQJVTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)